molecular formula C13H16ClFN2 B2635173 2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride CAS No. 2377032-26-1

2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride

Cat. No. B2635173
CAS RN: 2377032-26-1
M. Wt: 254.73
InChI Key: AEXOCUOZPUTGES-UHFFFAOYSA-N
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Description

2-Fluoro-5-(piperidin-3-ylmethyl)benzonitrile; hydrochloride, also known as JNJ-42153605, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various central nervous system disorders. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is a target for the treatment of addiction, schizophrenia, and other neuropsychiatric disorders.

Scientific Research Applications

PET Imaging Agents

  • [18F]FPEB for mGluR5 Imaging : The synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]FPEB), suitable for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in humans, was achieved using a commercial continuous-flow microfluidics device. This represents a significant advancement in PET radiopharmaceutical technology for human use (Liang et al., 2014).

  • Fluoromethyl Analogs for mGluR5 : 2-Fluoromethyl analogs of pyridine derivatives were synthesized, showing high affinity and potency for metabotropic glutamate subtype-5 receptors (mGluR5s). One compound, labeled with fluorine-18, demonstrated significant brain uptake in receptor-rich regions, indicating its potential as a PET radioligand for mGluR5 imaging in humans (Siméon et al., 2007).

Receptor Binding Studies

  • mGlu5 Receptor Antagonists : Structural modifications on the phenyl ring of certain benzonitriles led to the discovery of compounds with increased in vitro potency as mGlu5 receptor antagonists. These findings could contribute to the development of new therapeutic agents targeting the mGlu5 receptor (Tehrani et al., 2005).

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, demonstrating the potential application of such compounds in protecting metal surfaces. This research provides insight into the interaction between piperidine derivatives and metal surfaces, which could be relevant for applications requiring corrosion resistance (Kaya et al., 2016).

properties

IUPAC Name

2-fluoro-5-(piperidin-3-ylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c14-13-4-3-10(7-12(13)8-15)6-11-2-1-5-16-9-11;/h3-4,7,11,16H,1-2,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXOCUOZPUTGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=C(C=C2)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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